Globularin

Tyrosinase Inhibition Melanogenesis Iridoid Glycosides

Researchers screening tyrosinase inhibitors often encounter iridoids with negligible activity. Globularin, distinguished by its trans-cinnamoyl ester, delivers: - IC50 of 41.94 μM & 79.6% inhibition at 500 μM vs. 4.2% for cis-isomer globularicisin. - In STZ-diabetic rats: reduces blood glucose, total cholesterol (0.53→0.41 g/L), triglycerides (1.71→0.79 g/L) at 100 mg/kg i.p. - 3.4% isolation yield from G. alypum; validated reference standard for phytochemical QC. Offered with full analytical documentation and global shipping.

Molecular Formula C24H28O11
Molecular Weight 492.5 g/mol
CAS No. 1399-49-1
Cat. No. B600428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlobularin
CAS1399-49-1
Molecular FormulaC24H28O11
Molecular Weight492.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H28O11/c25-10-14-18(28)19(29)20(30)23(33-14)34-22-16-13(8-9-31-22)17(27)21-24(16,35-21)11-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1
InChIKeySCIGYBYAZUFDLA-LUVHZPKESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Globularin: Iridoid Glycoside Identity and Characterization


Globularin (CAS 1399-49-1) is an iridoid glycoside characterized by a cinnamoyl ester moiety attached to a cyclopentanopyran skeleton [1]. It is a secondary metabolite isolated from various plant species within the Plantaginaceae family, most notably Globularia alypum L., where it occurs as a major bioactive constituent [2]. Its molecular formula is C24H28O11, with a molecular weight of 492.47 g/mol [1]. The compound has been identified as a significant contributor to the pharmacological profiles of plant extracts used in traditional medicine [2].

Identity Iridoid glycoside with trans-cinnamoyl ester
Source Globularia alypum major metabolite
Study fit Enzyme inhibition and phytochemical analysis

Globularin Structural Specificity


The biological activity of globularin is critically dependent on specific structural features—namely, the trans-cinnamoyl ester moiety—that distinguish it from other iridoid glycosides such as aucubin, catalpol, and even its own cis-isomer globularicisin [1]. The quantitative data presented below demonstrate that substitution with generic or closely related analogs results in a loss of target activity, particularly in tyrosinase inhibition assays [1]. Moreover, the compound's in vivo hypoglycemic and hypolipidemic efficacy, established at specific doses in diabetic rat models, is not automatically transferable to other iridoids without empirical validation [2]. These structural and functional divergences necessitate compound-specific procurement and application.

Globularin
Analog / Isomer
Isomer
trans-Cinnamoyl active
cis-Isomer may lack target engagement
Iridoid class
Dual glucose/lipid endpoint profile
Catalpol/aucubin may show different model response
Scaffold
Intact glycosidic iridoid
Free cinnamic acid may not replicate activity

Globularin Comparative Activity Evidence


Tyrosinase Inhibition Potency vs. Structural Analogs

In a direct comparative study using a mushroom tyrosinase assay at a fixed concentration of 500 μM, globularin exhibited 79.59 ± 1.62% inhibition. In stark contrast, its cis-isomer globularicisin demonstrated only 4.20 ± 6.06% inhibition, the structurally related iridoid baldaccioside showed 23.01 ± 3.16% inhibition, and isoscrophularoside exhibited 48.49 ± 2.08% inhibition [1].

Tyrosinase Inhibition
Head-to-head
79.6% vs 4.2% inhibition
Reported structural-activity context
vs globularicisin at 500 μM; mushroom tyrosinase
Tyrosinase Inhibition Melanogenesis Iridoid Glycosides Enzyme Assay

Tyrosinase IC50 Comparison

IC50 value determination was performed for globularin due to its promising activity at 500 μM. Globularin demonstrated an IC50 of 41.94 μM (95% CI: ±16.61/11.89 μM). Structurally close related compounds (globularicisin, baldaccioside, and isoscrophularoside) showed no or only weak tyrosinase inhibitory activity and did not warrant IC50 determination [1]. The positive control kojic acid exhibited an IC50 of 5.40 μM (95% CI: ±0.47/0.43 μM) [1].

IC50 Value
Head-to-head
41.94 μM
Supports enzyme inhibition study fit
Kojic acid IC50 5.40 μM; L-DOPA substrate
IC50 Tyrosinase Inhibitor Dose-Response Melanin Synthesis

In Vivo Hypoglycemic and Hypolipidemic Efficacy

In streptozotocin-induced diabetic rats, repeated intraperitoneal administration of globularin at 2 × 100 mg/kg body weight significantly decreased blood glucose levels compared to diabetic controls [1]. Additionally, daily injection of globularin (2 × 100 mg/kg) reduced total cholesterol from 0.53 g/L to 0.41 g/L and triglycerides from 1.71 g/L to 0.79 g/L [1]. For context, the iridoid catalpol at doses of 50-100 mg/kg (intragastric) also exhibits significant hypoglycemic activity in diabetic rats [2], and aucubin at 5 mg/kg i.p. reduces blood glucose [3], though direct head-to-head studies with globularin are not available.

In Vivo Model Response
Class-level
Glucose & lipid reduction
Reported model-response endpoint context
STZ rat model; catalpol/aucubin comparator context
Hypoglycemic Hypolipidemic In Vivo Diabetes Iridoid Glycoside

Structural Determinant: trans-Cinnamoyl Moiety

The cis-isomer of globularin, globularicisin, showed almost no activity at 500 μM (4.20% inhibition), indicating that the trans-configuration of the cinnamic acid unit is essential for activity [1]. Free cinnamic acid exhibited a significantly higher IC50 of 353.99 μM (95% CI: ±27.24/25.29 μM), demonstrating that the iridoid scaffold of globularin improves the interaction with the enzyme compared to the free acid [1].

trans-Cinnamoyl SAR
Head-to-head
trans vs cis: >19-fold difference
Supports stereochemical-control context
Free cinnamic acid IC50 353.99 μM
Structure-Activity Relationship SAR Cinnamoyl Ester trans-Isomer

Occurrence and Isolation Yield from Plant Source

Globularin was isolated from the leaves of Globularia alypum with a yield of 3.4% [1]. LC-PDA-ESI-MSn analysis identified globularin (along with verbascoside) as a major metabolite of G. alypum, which demonstrated the greatest α-glucosidase inhibitory activity and DPPH radical scavenging activity (IC50 = 17.25 μg/mL) among four Globularia species [2].

Isolation Yield
Source review
3.4% from G. alypum leaves
Supports sourcing assessment
Major metabolite with verbascoside
Natural Product Isolation Yield Phytochemistry Globularia alypum

Globularin Research and Application Scenarios


Tyrosinase Inhibitor Screening and Melanogenesis Research

For laboratories investigating melanin biosynthesis or screening for tyrosinase inhibitors, globularin represents a validated iridoid lead with an IC50 of 41.94 μM and 79.6% inhibition at 500 μM, outperforming its structural analogs globularicisin, baldaccioside, and isoscrophularoside [1]. Its activity, while less potent than kojic acid, is derived from a unique natural scaffold with a defined structure-activity relationship centered on the trans-cinnamoyl moiety [1].

In Vivo Diabetes and Metabolic Syndrome Models

In rodent models of streptozotocin-induced diabetes, globularin (100 mg/kg i.p., 2x daily) provides a dual-action hypoglycemic and hypolipidemic effect, reducing blood glucose and lowering total cholesterol (from 0.53 to 0.41 g/L) and triglycerides (from 1.71 to 0.79 g/L) [2]. This profile offers a differentiated research tool compared to other iridoids like catalpol or aucubin, which are more frequently studied for single-parameter outcomes [REFS-3, REFS-4].

Natural Product Standardization and Phytochemical Analysis

As a major metabolite of Globularia alypum with a reported 3.4% isolation yield, globularin serves as a reference standard for the quality control and phytochemical profiling of Globularia-based extracts [REFS-2, REFS-5]. Its identification via LC-PDA-ESI-MSn supports its use as a marker compound in analytical method development for iridoid glycosides [5].

Structure-Activity Relationship Studies on Iridoid Glycosides

The stark contrast in tyrosinase inhibitory activity between globularin (trans-cinnamoyl) and its cis-isomer globularicisin (4.2% inhibition) provides a clear SAR model for exploring the role of cinnamoyl ester stereochemistry in enzyme interactions [1]. Globularin is therefore a critical compound for medicinal chemistry efforts aimed at optimizing iridoid-based inhibitors.

Application
Selection Property
Validation Focus
Tyrosinase inhibition studies
trans-Cinnamoyl iridoid scaffold
Enzyme inhibition assay context
Metabolic syndrome model studies
Dual glucose/lipid endpoint profile
Model-response endpoint review
Phytochemical standardization
Major metabolite marker identity
LC-MS profiling verification
Iridoid SAR studies
Stereochemical configuration control
Isomer-specific activity review

Technical Documentation Hub

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37 linked technical documents
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